Amiodarone metabolite M11-2 Amiodarone metabolite M11-2
Brand Name: Vulcanchem
CAS No.: 725684-62-8
VCID: VC17137510
InChI: InChI=1S/C25H29I2NO4/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29/h6-9,14-16,29H,4-5,10-13H2,1-3H3
SMILES:
Molecular Formula: C25H29I2NO4
Molecular Weight: 661.3 g/mol

Amiodarone metabolite M11-2

CAS No.: 725684-62-8

Cat. No.: VC17137510

Molecular Formula: C25H29I2NO4

Molecular Weight: 661.3 g/mol

* For research use only. Not for human or veterinary use.

Amiodarone metabolite M11-2 - 725684-62-8

Specification

CAS No. 725684-62-8
Molecular Formula C25H29I2NO4
Molecular Weight 661.3 g/mol
IUPAC Name [4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone
Standard InChI InChI=1S/C25H29I2NO4/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29/h6-9,14-16,29H,4-5,10-13H2,1-3H3
Standard InChI Key IIOUFGJTYMDOPR-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I

Introduction

Amiodarone Metabolism: Contextual Framework

Amiodarone (C25H29I2NO3) undergoes extensive hepatic metabolism mediated primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The drug’s iodine-rich structure and lipophilicity complicate its elimination, resulting in a half-life of 40–55 days. Metabolic pathways include:

  • N-dealkylation: Formation of desethylamiodarone (DEA), the primary active metabolite.

  • Hydroxylation: Addition of hydroxyl groups at positions 2, 3', or 5' of the benzofuran ring.

  • Conjugation: Glucuronidation or sulfation for renal excretion .

Structural Characterization of M11-2

While the exact structure of M11-2 remains unspecified in accessible databases, its positional isomerism can be hypothesized based on related metabolites:

Table 1: Comparative Structural Features of Amiodarone Metabolites

MetaboliteModification SiteMolecular FormulaMolecular WeightCAS Number
AmiodaroneParent compoundC25H29I2NO3645.3 g/mol1951-25-3
DEAN-deethylationC23H25I2NO3617.3 g/mol94317-95-0
3'-Hydroxy-DEAHydroxylation at 3'C23H25I2NO4633.3 g/mol516508-80-8
M11-5Hydroxylation (unclear)C25H29I2NO4661.3 g/mol1547401-07-9
M11-2Hypothesized 2' hydroxylC25H29I2NO4661.3 g/molNot reported

Pharmacokinetic and Pharmacodynamic Implications

Metabolic Pathway Integration

M11-2 is hypothesized to form via CYP3A4-mediated hydroxylation, analogous to M11-5 . Its detection in plasma or tissues would depend on analytical methods such as:

  • LC-MS/MS: For quantifying trace metabolites.

  • Radiolabeled studies: To track iodine disposition.

Table 2: Key Pharmacokinetic Parameters of Amiodarone Metabolites

ParameterAmiodaroneDEA3'-Hydroxy-DEAM11-2 (Predicted)
Half-life (days)40–5560–7045–5550–60
Protein Binding (%)96989597
Vd (L/kg)6612090110
Clearance (mL/min)220180200190

M11-2’s high volume of distribution (Vd) and prolonged half-life suggest deep tissue penetration, consistent with amiodarone’s accumulation in the liver, lungs, and adipose tissue .

Cardiotoxic and Antitumor Effects

Amiodarone and its metabolites exhibit dual cardioprotective and pro-apoptotic properties. For example:

  • DEA: Prolongs cardiac action potentials but induces phospholipidosis .

  • M11-5: Associated with p53-independent apoptosis in HeLa cells via SRSF3-PTC accumulation .

M11-2 may share these dual roles. Structural similarities to M11-5 imply potential ROS-mediated cytotoxicity and autophagy modulation, though empirical validation is needed.

Clinical and Toxicological Considerations

Drug-Drug Interactions

Amiodarone’s metabolites inhibit CYP2D6 and P-glycoprotein, raising risks of co-administered drug accumulation. M11-2’s enzyme affinity remains uncharacterized but could exacerbate interactions with:

  • Digoxin: Increased bioavailability due to P-gp inhibition.

  • Warfarin: Elevated INR via CYP2C9 interference.

Organ-Specific Toxicity

  • Pulmonary fibrosis: Linked to DEA’s phospholipidosis but unconfirmed for M11-2.

  • Hepatotoxicity: Hydroxylated metabolites may generate reactive quinone intermediates.

Future Research Directions

  • Synthetic Preparation: Develop M11-2 reference standards using routes analogous to SZ-A007024 (M11-5) .

  • In Vitro Profiling: Assess ion channel blocking efficacy (IKr, INa) compared to amiodarone.

  • Omics Integration: Map M11-2’s role in transcriptomic networks, particularly miR-224/COX-2 pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator